(4-((3,5-Dimethoxyphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone
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Overview
Description
The compound (4-((3,5-Dimethoxyphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone is a complex organic molecule featuring a quinoline core substituted with methoxy and dimethoxyphenyl groups, and a thiomorpholino moiety
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been shown to interact with acetylcholinesterase (ache), a principal enzyme in the cholinergic nervous system .
Mode of Action
Reduced AchE activity can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .
Biochemical Pathways
The compound may influence the production of reactive oxygen species (ROS) and lipid peroxides, which are associated with oxidative stress. Overexpression of ROS has been linked to disease development .
Result of Action
The compound’s action could potentially lead to changes in cellular components due to oxidative stress. For instance, it could increase the formation of malondialdehyde (MDA), a common biomarker for cellular and tissue oxidative injury .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3,5-Dimethoxyphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions:
Coupling Reactions: The attachment of the 3,5-dimethoxyphenyl group can be performed using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
Thiomorpholino Addition: The thiomorpholino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by the thiomorpholino moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline core or the nitro groups (if present), converting them to amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or amino groups, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like methoxide ions (CH₃O⁻) or thiomorpholine can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, (4-((3,5-Dimethoxyphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its structural features might also make it useful in the design of novel polymers or other advanced materials.
Comparison with Similar Compounds
Similar Compounds
(4-(3,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine): This compound shares the dimethoxyphenyl group and exhibits similar biological activities.
(4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)(furan-2-yl)methanone):
Uniqueness
What sets (4-((3,5-Dimethoxyphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone apart is the combination of the quinoline core with the thiomorpholino group, which may confer unique pharmacokinetic properties and enhance its interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound (4-((3,5-Dimethoxyphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone , with CAS Number 1251706-11-2 and a molecular formula of C23H25N3O4S, is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a quinoline core substituted with methoxy and dimethoxyphenyl groups, along with a thiomorpholino moiety. The unique structural characteristics contribute to its interaction with various biological targets.
Property | Value |
---|---|
Molecular Formula | C23H25N3O4S |
Molecular Weight | 439.5 g/mol |
CAS Number | 1251706-11-2 |
Anticancer Activity
Recent studies indicate that quinoline derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines.
- Mechanism of Action :
- The compound may induce apoptosis in cancer cells by activating caspase pathways and disrupting cell cycle progression. For example, studies on related quinoline derivatives have demonstrated cell cycle arrest at the G2/M phase and significant pro-apoptotic activity evidenced by annexin V-FITC staining .
- Case Studies :
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes or membranes effectively.
- Antibacterial Studies :
- Mechanism :
Anti-inflammatory Properties
The anti-inflammatory potential of quinoline derivatives is another area of interest.
- Experimental Evidence :
-
Clinical Implications :
- Given the rising prevalence of inflammatory diseases, compounds like this compound could serve as lead compounds for developing new anti-inflammatory drugs.
Properties
IUPAC Name |
[4-(3,5-dimethoxyanilino)-8-methoxyquinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-28-16-11-15(12-17(13-16)29-2)24-19-14-20(23(27)26-7-9-31-10-8-26)25-22-18(19)5-4-6-21(22)30-3/h4-6,11-14H,7-10H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPXFCILBIDNOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2NC3=CC(=CC(=C3)OC)OC)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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